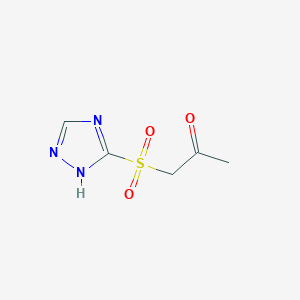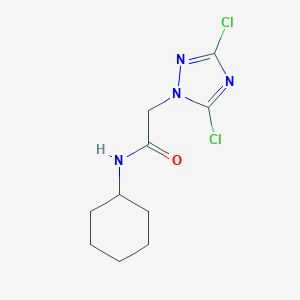
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide, also known as MPMPA, is a chemical compound that has gained significant attention among researchers due to its potential therapeutic applications. MPMPA belongs to the class of amide compounds and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has been found to produce a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has also been shown to reduce the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins. Additionally, 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has been found to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has also been extensively studied, and its properties and potential therapeutic applications are well documented. However, there are also limitations associated with the use of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide. One area of research could focus on the development of more efficient synthesis methods for 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide. Another area of research could focus on the identification of new therapeutic applications for 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide and its potential side effects.
Synthesis Methods
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide is synthesized through a multistep process that involves the reaction of 4-methoxybenzoyl chloride with isobutylamine to form 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has also been found to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
properties
Product Name |
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)9-14-13(15)8-11-4-6-12(16-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
JAFVEPRCOBNCTL-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)CNC(=O)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)
![2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B262550.png)
![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)

